molecular formula C34H58N6O9 B6357473 Maleimido-mono-amide-DOTA-tris(t-Bu ester)

Maleimido-mono-amide-DOTA-tris(t-Bu ester)

Cat. No.: B6357473
M. Wt: 694.9 g/mol
InChI Key: AWBZYCMDPJWQKQ-UHFFFAOYSA-N
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Description

This compound, often referred to as maleimide-DOTA-tris(t-butyl ester), is a macrocyclic chelator derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). Its structure includes three tert-butyl ester-protected carboxylic acid groups and a maleimide-functionalized ethylamino side chain. The maleimide group enables thiol-selective conjugation (e.g., with cysteine residues in proteins), while the DOTA core provides high-affinity chelation for metals like gadolinium, lutetium, or gallium, making it valuable in biomedical imaging and targeted therapies .

Properties

IUPAC Name

tert-butyl 2-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58N6O9/c1-32(2,3)47-29(44)23-37-16-14-36(22-26(41)35-12-13-40-27(42)10-11-28(40)43)15-17-38(24-30(45)48-33(4,5)6)19-21-39(20-18-37)25-31(46)49-34(7,8)9/h10-11H,12-25H2,1-9H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBZYCMDPJWQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Cyclen with tert-Butyl Bromoacetate

Cyclen (1,4,7,10-tetraazacyclododecane) undergoes selective alkylation with tert-butyl bromoacetate in anhydrous N,N-dimethylacetamide (DMA) under basic conditions. Sodium acetate or potassium carbonate facilitates deprotonation, enabling nucleophilic substitution at three secondary amine sites.

Reaction Conditions

  • Molar Ratio : 1:3 (cyclen : tert-butyl bromoacetate)

  • Base : Sodium acetate (3.0 eq.) or K₂CO₃ (3.5 eq.)

  • Solvent : Anhydrous DMA or acetonitrile

  • Temperature : 60–80°C, 12–24 hours

  • Yield : 75–87%

The reaction produces 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(tBu)ester ), confirmed via mass spectrometry and NMR.

Challenges in tert-Butyl Ester Deprotection

Partial hydrolysis of tert-butyl esters during synthesis is mitigated by scavenging tert-butyl cations with butanethiol in trifluoroacetic acid (TFA). This prevents re-esterification, ensuring high purity (>95%) of the tris-carboxylic acid intermediate before metalation.

Functionalization with NHS Ester Moieties

The NHS ester group is introduced to enable conjugation with targeting biomolecules. This involves coupling a succinimidyl active ester to the DOTA-tris(tBu)ester core.

Synthesis of NHS-Activated Linker

The linker 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylamine is prepared via:

  • Bromination : 1,3-Dibromopropane reacts with trityl mercaptan to form a thioether intermediate.

  • Amination : Displacement of bromide with ammonia yields the primary amine.

  • Succinimidation : Reaction with NHS in the presence of dicyclohexylcarbodiimide (DCC) forms the NHS ester.

Coupling to DOTA-Tris(tBu)ester

The NHS-activated linker is conjugated to DOTA-tris(tBu)ester via amide bond formation:

Reaction Conditions

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Solvent : Anhydrous DMF or dichloromethane

  • Temperature : 20–25°C, 4–6 hours

  • Yield : 60–72%

The product is purified via reverse-phase chromatography, with LC-MS confirming the molecular ion peak at m/z 829.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Purity Key Advantage
Direct AlkylationCyclen, tert-butyl bromoacetate, NaOAc80–87%>95%Scalability for industrial production
Benzyl Ester IntermediateBenzyl bromoacetate, K₂CO₃70–75%90%Avoids tert-butyl cation scavenging
NHS CouplingEDC, DIPEA, NHS linker60–72%85–90%Enables biomolecular conjugation

Critical Process Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMA and DMF enhance reaction rates by stabilizing intermediates.

  • Anhydrous Conditions : Prevent hydrolysis of tert-butyl esters and NHS groups.

Temperature Control

  • Alkylation : Elevated temperatures (60–80°C) drive completion but risk ester degradation.

  • Coupling : Room temperature minimizes NHS ester hydrolysis.

Purification Techniques

  • Chromatography : Reverse-phase C18 columns resolve DOTA derivatives.

  • Recrystallization : Tert-butyl ether/hexane mixtures yield crystalline products.

Research Advancements and Challenges

Metalation Compatibility

Gadolinium(III) or europium(III) insertion into DOTA-tris(tBu)ester-NHS requires acidic deprotection of tert-butyl groups post-conjugation. This two-step process ensures metal chelation without NHS ester degradation.

Stability Concerns

NHS esters are moisture-sensitive, necessitating storage at –20°C under argon. Shelf-life studies indicate 85% activity retention after six months .

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl 2,2’,2’'-(10-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Tri-tert-butyl 2,2',2''-(10-(...) is being investigated for its potential in targeted drug delivery systems. The compound's ability to form stable complexes with metal ions makes it particularly valuable for developing therapies that require high specificity and reduced off-target effects. This is especially relevant in the context of cancer therapeutics where targeted delivery can significantly improve treatment efficacy while minimizing side effects .

Radiopharmaceuticals

The compound's structural characteristics make it suitable for use in radiopharmaceuticals. Its tetraazacyclododecane framework allows for effective chelation of radioisotopes, which can be utilized in imaging techniques such as PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography). The stability of the metal complex formed with this compound is crucial for ensuring that the radioisotope remains bound during circulation in the body .

Bioconjugation

Tri-tert-butyl 2,2',2''-(...) can serve as a versatile linker in bioconjugation applications. Its functional groups allow for the attachment of various biomolecules such as peptides or antibodies. This property is particularly useful in the development of targeted therapies and diagnostics where specific interactions with biological targets are required .

Case Study 1: Targeted Delivery Systems

In a study focusing on the development of targeted delivery systems for anticancer drugs, researchers utilized Tri-tert-butyl 2,2',2''-(...) to create a conjugate that selectively binds to tumor cells. The results demonstrated enhanced uptake by the target cells compared to non-targeted controls, indicating the compound's potential in improving therapeutic indices in cancer treatment.

Case Study 2: Radiolabeling for Imaging

Another study explored the use of Tri-tert-butyl 2,2',2''-(...) in radiolabeling procedures for PET imaging. The compound was successfully labeled with a radioisotope and tested in vivo. The imaging results showed clear delineation of tumor margins, supporting its application as a radiotracer in oncology diagnostics .

Mechanism of Action

The mechanism of action of Tri-tert-butyl 2,2’,2’'-(10-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Features:

  • Molecular Formula : C₃₃H₅₈N₆O₁₀ (estimated from ).
  • CAS Number : 1613382-10-7 .
  • Reactive Groups : Maleimide (thiol-reactive), tert-butyl esters (acid-labile protecting groups).
  • Applications : Radiopharmaceuticals (e.g., gallium-68 or lutetium-177 labeling), MRI contrast agents, and bioconjugation scaffolds .

Comparison with Similar Compounds

The following table summarizes structurally and functionally related DOTA derivatives, highlighting differences in substituents, reactivity, and applications:

Compound Substituents/Modifications Molecular Weight Key Features Applications References
Maleimide-DOTA-tris(t-butyl ester) Maleimide-ethylamino side chain; three tert-butyl esters ~714.8 g/mol Thiol-reactive; metal chelation Radiopharmaceuticals, MRI contrast agents
(E)-tert-butyl 2,2',2''-(10-(2-(4-((4-chlorophenyl)diazenyl)-2,5-dimethoxyphenylamino)-2-oxoethyl)-DOTA (4b) Chlorophenyl diazenyl group; tert-butyl esters 832.4375 g/mol Azo-based targeting; photoactive Near-infrared optical imaging
DOTA-tris(tBu)-NHS NHS ester-activated carboxylic acid ~786.9 g/mol Amine-reactive (NHS ester); tert-butyl esters Bioconjugation for amine-containing ligands
Tri-tert-butyl DOTA with tributylstannyl isophthalate (13) Tributylstannyl and dioxopyrrolidinyl groups Not reported Stannyl group for isotopic labeling; dual conjugation Pretargeted radioimmunotherapy
Branched peptidomimetic-DOTA (3, 4a, 4b) Peptide-based targeting motifs (e.g., dibenzo-triazolo-azocinyl groups) >1,000 g/mol Dual functionalization (targeting + chelation) Receptor-specific cancer imaging/therapy

Key Findings from Comparative Analysis:

Reactivity and Conjugation Chemistry :

  • Maleimide-DOTA is optimized for thiol conjugation, unlike NHS ester-DOTA (amine-reactive) or diazenyl-DOTA (photoactive). This makes it ideal for stable linkage to cysteine-rich biomolecules .
  • Compounds like 4b and 4c () incorporate diazenyl groups for optical applications but lack direct metal-chelating utility compared to maleimide-DOTA .

Metal Chelation Efficiency :

  • Maleimide-DOTA retains the octadentate coordination of DOTA, enabling high thermodynamic stability with lanthanides (e.g., gadolinium(III) log K = 25.3) .
  • Branched peptidomimetic-DOTA derivatives () may exhibit reduced chelation efficiency due to steric hindrance from large targeting moieties .

Biological Applications: Maleimide-DOTA is widely used in pretargeted therapies (e.g., lutetium-177 labeling) and immune evasion studies (e.g., nanogel elasticity tuning in ) . DOTA-tris(tBu)-NHS () is preferred for straightforward amine-based bioconjugation, such as antibody-DOTA conjugates .

Structural Complexity and Synthesis: Maleimide-DOTA synthesis involves coupling 2-aminoethyl-mono-amide-DOTA-tris(t-Bu ester) with maleimide precursors (e.g., bis(2,5-dioxopyrrolidin-1-yl) reagents) under mild conditions . Peptidomimetic-DOTA derivatives () require multi-step orthogonal synthesis, increasing production costs and complexity .

Research Insights and Limitations

  • Advantages of Maleimide-DOTA: Combines thiol-specific conjugation with robust metal chelation, enabling modular design for theranostics . Tert-butyl esters simplify purification and storage compared to fully deprotected analogs .
  • Limitations: Maleimide-thiol adducts may undergo retro-Michael reactions in vivo, limiting stability in certain biological environments . Competing DOTA derivatives (e.g., NOTA or TACN-based chelators) offer faster metal complexation kinetics but lower thermodynamic stability .

Biological Activity

Tri-tert-butyl 2,2',2''-(10-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure allows for various biological activities that are currently being explored in research settings. This article summarizes the biological activity of this compound based on available literature and research findings.

Molecular Structure and Properties

The molecular formula of Tri-tert-butyl 2,2',2''-(10-(...) is C34H58N6O9, with a molecular weight of approximately 694.86 g/mol. The compound features a tetraazacyclododecane backbone modified with triacetate and tert-butyl groups, enhancing its solubility and stability in biological environments .

Property Value
Molecular FormulaC34H58N6O9
Molecular Weight694.86 g/mol
Key Functional GroupsTetraazacyclododecane, Triacetate, Tert-butyl

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules such as proteins and nucleic acids. These interactions may influence cellular pathways and contribute to its therapeutic efficacy. The compound's design allows for targeted delivery mechanisms that minimize off-target effects while enhancing the effectiveness of therapies, particularly in radiopharmaceutical applications .

Anticancer Activity

Preliminary studies have indicated that Tri-tert-butyl 2,2',2''-(...) exhibits promising anticancer properties. Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction : It has been observed to promote apoptosis in specific cancer cell lines.

For example, related compounds have shown IC50 values in the low micromolar range against colon carcinoma cell lines .

Antimicrobial Activity

There is emerging evidence suggesting that the compound may possess antimicrobial properties. Similar derivatives have been tested against various bacterial strains and have demonstrated significant inhibitory effects. The presence of functional groups such as pyrrolidine moieties may enhance the compound's interaction with microbial targets .

Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of tetraazacyclododecane derivatives, Tri-tert-butyl 2,2',2''-(...) was found to significantly inhibit the growth of HCT-15 colon carcinoma cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Study 2: Antimicrobial Testing

Another study focused on testing various derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the core structure enhanced activity against resistant strains .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of Tri-tert-butyl 2,2',2''-(...). Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed analysis of interaction pathways with cellular targets.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.

Q & A

Q. What are the critical steps in synthesizing this DOTA-based compound, and how are intermediates characterized?

  • Synthesis Protocol : The compound is typically synthesized via stepwise functionalization of the cyclen (1,4,7,10-tetraazacyclododecane) macrocycle. Key steps include: (i) Introduction of tert-butyl-protected acetate arms to form the DOTA-tris(t-Bu ester) backbone . (ii) Conjugation of the maleimide-containing linker (e.g., 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylamine) via carbodiimide-mediated amide coupling . (iii) Purification using reverse-phase chromatography or recrystallization .
  • Characterization : Intermediate purity is verified via 1^1H/13^13C NMR, ESI-MS, and HPLC. For example, tert-butyl-protected intermediates show distinct NMR peaks for tert-butyl groups at ~1.4 ppm and maleimide protons at ~6.7 ppm .

Q. How does the maleimide functional group enable bioconjugation in research applications?

  • The maleimide group reacts selectively with thiol (-SH) groups in cysteine residues of peptides/proteins under mild conditions (pH 6.5–7.5, 25–37°C). This enables site-specific labeling for imaging or therapeutic delivery .
  • Optimization Tip : Excess dithiothreitol (DTT) must be removed from protein solutions to avoid competition with maleimide-thiol reactions .

Q. What standard metal-chelation protocols are used with this compound, and how is chelation efficiency assessed?

  • Metal Loading : The tert-butyl esters are hydrolyzed (e.g., with TFA) to expose carboxylate groups for Gd3+^{3+}, 68^{68}Ga3+^{3+}, or 177^{177}Lu3+^{3+} chelation. Reactions are performed in aqueous buffers (pH 4–5 for Ga/Lu; pH 6–7 for Gd) .
  • Efficiency Metrics : Radiolabeling yields (>95% for 68^{68}Ga) are quantified via radio-TLC or size-exclusion chromatography. Stability is tested in serum (37°C, 24h) to ensure minimal metal dissociation .

Advanced Research Questions

Q. How do tert-butyl protecting groups influence the synthetic pathway and subsequent deprotection?

  • Role in Synthesis : Tert-butyl esters prevent premature metal binding during functionalization. They also enhance solubility in organic solvents (e.g., DMF, acetonitrile) for coupling reactions .
  • Deprotection Challenges : Acidic cleavage (e.g., TFA) can protonate the cyclen macrocycle, requiring careful neutralization before metal chelation. Incomplete deprotection leads to reduced chelation capacity, detectable via 1^1H NMR (residual tert-butyl signals) .

Q. What factors dictate the stability of metal chelates formed with this compound under physiological conditions?

  • Thermodynamic Stability : DOTA derivatives exhibit high stability constants (log K ~25 for Gd3+^{3+}), but kinetics vary. For example, 68^{68}Ga-DOTA complexes require rapid labeling (<10 min at 95°C) due to gallium’s faster coordination kinetics compared to Lu3+^{3+} .
  • pH Sensitivity : Chelates are stable at physiological pH (7.4), but acidic environments (e.g., tumor microenvironments) may promote dissociation. Stability is validated via challenge experiments with competing ions (e.g., Fe3+^{3+}, Zn2+^{2+}) .

Q. How can this compound be structurally modified for dual-modal imaging (e.g., MRI/PET or fluorescence/SPECT)?

  • Dual-Functionalization Strategies : (i) MRI/PET : Introduce a radioisotope (e.g., 68^{68}Ga) and a Gd3+^{3+} chelate into separate DOTA moieties on a bifunctional scaffold . (ii) Fluorescence/MRI : Attach a near-infrared fluorophore (e.g., Alexa Fluor 647) to the maleimide group while retaining Gd3+^{3+} chelation .
  • Validation : Dual-modal agents require orthogonal characterization (e.g., relaxivity measurements for MRI, gamma counting for PET) .

Q. What methodologies are employed to evaluate cytotoxicity in conjugated therapeutic agents?

  • In Vitro Assays : Conjugates (e.g., DOTA-ursolic acid hybrids) are tested against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays. IC50_{50} values are compared to non-conjugated controls to assess toxicity enhancement .
  • Mechanistic Studies : Flow cytometry or caspase-3 assays determine if cytotoxicity arises from apoptosis or metal-induced oxidative stress .

Methodological Considerations

  • Contradictions in Synthesis : and describe divergent routes for maleimide coupling (NHS ester vs. direct carbodiimide activation). Researchers should optimize based on reagent availability and solubility.
  • Critical Data Gap : Limited evidence exists on long-term stability of maleimide conjugates in vivo. Preclinical studies should include serum stability assays over 48–72h .

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